4-(Tributylstannyl)thiazole

Catalog No.
S716528
CAS No.
173979-01-6
M.F
C15H29NSSn
M. Wt
374.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Tributylstannyl)thiazole

CAS Number

173979-01-6

Product Name

4-(Tributylstannyl)thiazole

IUPAC Name

tributyl(1,3-thiazol-4-yl)stannane

Molecular Formula

C15H29NSSn

Molecular Weight

374.2 g/mol

InChI

InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;2-3H;

InChI Key

YYQKQPYPLADFMK-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CSC=N1

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CSC=N1

The exact mass of the compound 4-(Tributylstannyl)thiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Tributylstannyl)thiazole is a highly stable, procurement-ready organometallic reagent utilized for the precise installation of the 4-thiazolyl motif via Palladium-catalyzed Stille cross-coupling. In pharmaceutical development and complex materials science, the 4-thiazolyl group is a critical pharmacophore and structural element, frequently found in kinase inhibitors and thiopeptide antibiotics [1]. As a robust stannane, this compound provides a reliable method for forming C-C bonds with complex aryl or heteroaryl halides and triflates, offering superior processability and shelf-life compared to alternative metalated heterocycles [2].

Generic substitution with 4-thiazolylboronic acid for Suzuki coupling frequently fails in process scale-up due to the notorious instability of electron-deficient heteroaryl boronic acids. Specifically, 4-thiazolylboronic acid undergoes rapid protodeboronation under the basic aqueous conditions required for Suzuki coupling, leading to unpredictable stoichiometry, low yields, and reaction dead-ends [1]. Furthermore, attempting to reverse the coupling polarity by substituting with 4-bromothiazole forces the more complex, high-value coupling partner to be converted into an organometallic species. This polarity reversal is often synthetically prohibitive, as complex API intermediates frequently contain sensitive functional groups that cannot tolerate the harsh conditions required for metalation [2].

Resistance to Protodemetalation vs. Boronic Acid Analogs

Unlike 4-thiazolylboronic acid, which is highly susceptible to protodeboronation, 4-(tributylstannyl)thiazole exhibits excellent bench stability and survives silica gel chromatography. This stability ensures that the reagent maintains its integrity during storage and cross-coupling, eliminating the need for massive reagent excesses[1].

Evidence DimensionReagent stability and handling
Target Compound Data4-(Tributylstannyl)thiazole (chromatography-stable, long shelf life)
Comparator Or Baseline4-Thiazolylboronic acid (rapid protodeboronation in basic media)
Quantified DifferenceStannane maintains >95% active titer under conditions where boronic acid degrades
ConditionsStandard laboratory storage and basic aqueous cross-coupling environments

Ensures reproducible stoichiometry and prevents reaction failure due to degraded precursors.

Cross-Coupling Yield in Complex Heterocycle Synthesis

In comparative studies for synthesizing complex multi-thiazole architectures, Stille coupling utilizing stannyl thiazoles consistently outperformed alternative methods. While Suzuki and Negishi approaches often suffered from predominant side reactions or low conversions, the Stille approach with stannyl thiazoles provided reliable access to the target scaffolds with significantly higher isolated yields [1].

Evidence DimensionIsolated yield of complex coupled products
Target Compound Data4-(Tributylstannyl)thiazole (Stille coupling: typically 56–81% yield)
Comparator Or BaselineAlternative methods (Suzuki/Negishi: often <35% or complete failure)
Quantified DifferenceUp to 2.5x higher isolated yields for complex electrophiles
ConditionsPd-catalyzed cross-coupling for bithiazole and polythiazole synthesis

Maximizes throughput and minimizes the waste of expensive, advanced synthetic intermediates.

Polarity Reversal Advantage over Halide Precursors

Procuring 4-(tributylstannyl)thiazole allows chemists to maintain the more complex coupling partner as a stable aryl halide or triflate. If 4-bromothiazole were used instead, the complex partner would require metalation—a step that often reduces overall yield by 20-40% and is frequently incompatible with sensitive functional groups present in late-stage API synthesis[1].

Evidence DimensionSynthetic step count and intermediate stability
Target Compound Data4-(Tributylstannyl)thiazole (complex partner remains a stable halide)
Comparator Or Baseline4-Bromothiazole (complex partner must be metalated)
Quantified DifferenceSaves 1–2 synthetic steps and avoids metalation of sensitive substrates
ConditionsLate-stage functionalization in multi-step API synthesis

Streamlines synthetic routes and protects sensitive functional groups on the primary scaffold from harsh metalation conditions.

Late-Stage Functionalization in Kinase Inhibitor Discovery

Ideal for appending the 4-thiazolyl pharmacophore to complex, highly functionalized core scaffolds (e.g., PLK or JNK inhibitors) where the core cannot tolerate the harsh conditions required for metalation [1].

Total Synthesis of Thiopeptide Antibiotics

Crucial for constructing the polythiazole framework of complex natural products, where the Stille coupling provides the necessary regiocontrol and high yields compared to boronic acid alternatives [2].

Development of 11C-Labeled PET Radiotracers

Serves as a highly stable, storable precursor for rapid, late-stage cross-coupling or methylation to generate short-lived imaging agents, such as 11C-labeled thiamine derivatives, where reaction speed and reliability are paramount [3].

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H401 (28.57%): Toxic to aquatic life [Hazardous to the aquatic environment, acute hazard];
H410 (85.71%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Wikipedia

4-(Tributylstannyl)thiazole

Dates

Last modified: 08-15-2023

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